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Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

Cat. No.: B15306760 Get Quote

Abstract
These application notes provide a comprehensive overview of the experimental use of N3-
methylbutane-1,3-diamine, a chiral diamine that serves as a versatile ligand and building

block in synthetic chemistry. The document details its application in asymmetric catalysis,

specifically in the enantioselective reduction of prochiral ketones. While direct biological activity

data for N3-methylbutane-1,3-diamine is not extensively available in public literature, its

structural motif is a key component in various biologically active compounds. This report

outlines a detailed experimental protocol for its use as a catalyst and discusses the potential for

its derivatives in drug development based on the known bioactivities of similar 1,3-diamine-

containing molecules.

Chemical and Physical Properties
N3-methylbutane-1,3-diamine, more formally known as 3-methylbutane-1,3-diamine, is a

chiral organic compound. Its key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C5H14N2 [1]

Molecular Weight 102.18 g/mol [1]

CAS Number 116473-67-7 [1]

IUPAC Name 3-methylbutane-1,3-diamine [1]

SMILES CC(C)(CCN)N [1]

Chirality Yes

Applications in Asymmetric Synthesis
Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands or

catalysts to control the stereochemical outcome of a reaction.[2][3] N3-methylbutane-1,3-
diamine, with its stereogenic center, is particularly useful in creating enantiomerically enriched

products.[3] One of its key applications is in the asymmetric reduction of prochiral ketones to

form chiral secondary alcohols, which are valuable intermediates in the synthesis of

pharmaceuticals.

Experimental Protocol: Asymmetric Reduction of a
Prochiral Ketone
This protocol describes the use of N3-methylbutane-1,3-diamine as a chiral ligand in the

borane-mediated asymmetric reduction of acetophenone to 1-phenylethanol.

Materials:

N3-methylbutane-1,3-diamine (chiral, enantiomerically pure)

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

Acetophenone

Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M solution

Sodium sulfate (Na2SO4), anhydrous

Standard laboratory glassware and magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert

atmosphere, dissolve N3-methylbutane-1,3-diamine (0.1 mmol) in anhydrous THF (5 mL).

To this solution, add BH3·THF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise at 0 °C.

Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

Reduction Reaction: Cool the catalyst solution to -30 °C.

Add acetophenone (1.0 mmol) to the reaction mixture.

Slowly add BH3·THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise over 30 minutes,

maintaining the temperature at -30 °C.

Stir the reaction mixture at -30 °C for 4 hours.

Quenching and Workup: Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-

phenylethanol.

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Expected Outcome:
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The reaction is expected to yield the chiral alcohol with a significant enantiomeric excess,

demonstrating the effectiveness of N3-methylbutane-1,3-diamine as a chiral ligand.

Biological Activity and Drug Development Potential
While specific pharmacological data for N3-methylbutane-1,3-diamine is scarce, the 1,3-

diamine motif is a well-established pharmacophore in a variety of bioactive molecules.[2]

Derivatives of 1,3-diamines have been shown to exhibit a range of biological activities,

including antibacterial, antifungal, and anticancer properties. The presence of the two nitrogen

atoms allows for interactions with various biological targets through hydrogen bonding and

electrostatic interactions.

The table below summarizes the reported biological activities of compounds containing a 1,3-

diamine or similar pharmacologically relevant scaffolds. This data can guide the design of new

drug candidates based on the N3-methylbutane-1,3-diamine backbone.

Compound Class Biological Activity Reported IC50/MIC Reference

Pyrazolopyridinyl

pyrimidine derivatives

sGC stimulation

(vasodilation)

IC50 = 0.11 µM (for a

diamino analog)
[4]

Piperidine-based

oxadiazoles

Dopamine transporter

(DAT) affinity

Ki values dependent

on substituent size
[5]

1,3,4-Oxadiazole

derivatives
Antifungal

Potency comparable

to miconazole
[6]

Curcumin 3,4-

dihydropyrimidinones
Anti-inflammatory

Greater activity than

curcumin
[7]

Novel triazoles with

1,3-dioxolane rings
Fungicidal

Inhibition rates up to

84.1% at 50 mg/L
[8]

Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for the asymmetric reduction and a

hypothetical signaling pathway that could be targeted by derivatives of N3-methylbutane-1,3-
diamine, based on its potential as a scaffold for kinase inhibitors.
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Catalyst Preparation

Reduction Reaction Workup & Purification

N3-methylbutane-1,3-diamine
in anhydrous THF

Chiral Catalyst Complex

  + BH3·THF
(1 hr, RT)

BH3·THF solution

Asymmetric Reduction
(-30 °C, 4 hrs)

Acetophenone

Chiral Alcohol Quench with HClBH3·THF solution Extract with Et2O Dry over Na2SO4 Column Chromatography Purified Chiral Alcohol

Click to download full resolution via product page

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15306760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15306760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor

Receptor Tyrosine Kinase

Binds

Downstream Signaling
(e.g., MAPK/ERK Pathway)

Activates

Cell Proliferation
& Survival

Promotes

N3-methylbutane-1,3-diamine
Derivative (Inhibitor)

Inhibits
(Hypothetical)

Click to download full resolution via product page

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion
N3-methylbutane-1,3-diamine is a valuable chiral auxiliary for asymmetric synthesis, with a

straightforward application in the enantioselective reduction of ketones. While direct evidence

of its biological activity is limited, its structural features make it an attractive scaffold for the

development of novel therapeutic agents. The provided protocol serves as a starting point for

researchers to explore the utility of this compound in their synthetic endeavors, and the

conceptual framework for its potential in drug discovery opens avenues for further investigation

into its derivatives. Further research is warranted to explore the full range of its catalytic

capabilities and to synthesize and evaluate derivatives for various pharmacological

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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